molecular formula C19H22N6OS B2553611 1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863459-07-8

1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No. B2553611
M. Wt: 382.49
InChI Key: ZJVRPXQCOYGANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a useful research compound. Its molecular formula is C19H22N6OS and its molecular weight is 382.49. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

A study by Abdelriheem, Zaki, and Abdelhamid (2017) focused on the synthesis of pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, thieno[2,3-b]pyridines, and polysubstituted pyridines containing 1,2,3-triazole moiety. These compounds exhibit antitrypanosomal activity and are of interest due to their antimetabolite properties in purine biochemical reactions, highlighting the compound's relevance in creating pharmaceuticals with potential antitrypanosomal benefits (Abdelriheem, Zaki, & Abdelhamid, 2017).

Chemical Characterization and Synthesis

Mabkhot, Al-Majid, and Alamary (2011) described the synthesis and chemical characterization of diheteroaryl thienothiophene derivatives. The derivatives, synthesized from 1-(5-acetyl-3,4-dimethythieno[2,3-b]thiophene-2yl)ethanone, resulted in compounds like bis-pyrimidine, bis-pyrazole, and bis-triazolo-pyrimidine, indicating the structural versatility and potential applications in various fields, including materials science and pharmacology (Mabkhot, Al-Majid, & Alamary, 2011).

Potential Inhibitors and Biological Activities

Asghari et al. (2016) synthesized new derivatives of 5,5′-(ethane-1,2-diyl)bis compounds and evaluated them as potential inhibitors of 15-lipoxygenase, a key enzyme in the metabolism of fatty acids. The research underscores the chemical's potential in developing therapeutic agents targeting inflammatory processes and diseases related to lipoxygenase activity (Asghari et al., 2016).

Anticancer Applications

Abdelhamid, Gomha, Abdelriheem, and Kandeel (2016) embarked on the synthesis of 3-heteroarylindoles as potential anticancer agents. Through various synthetic routes, they created compounds that exhibited moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line, suggesting the compound's structural framework could be explored for developing new anticancer drugs (Abdelhamid et al., 2016).

properties

IUPAC Name

1-(azepan-1-yl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c1-14-6-8-15(9-7-14)25-18-17(22-23-25)19(21-13-20-18)27-12-16(26)24-10-4-2-3-5-11-24/h6-9,13H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVRPXQCOYGANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCCCC4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

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